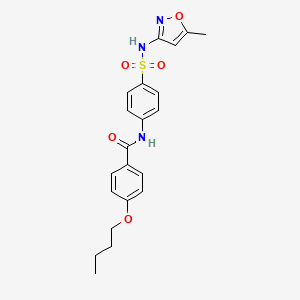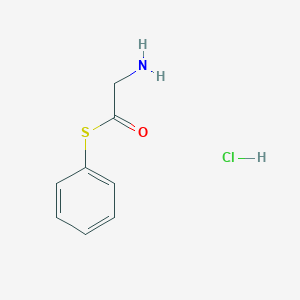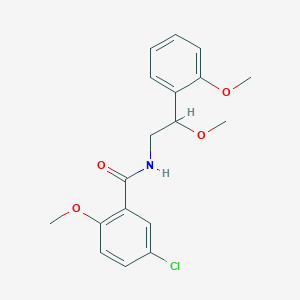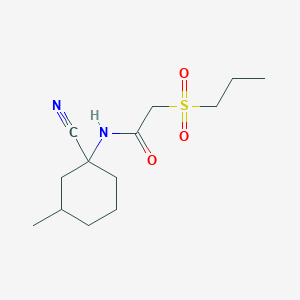
N-(1-Cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide, also known as CPP-109, is a drug that has been studied for its potential use in treating addiction and related disorders. CPP-109 is a derivative of vigabatrin, a drug used to treat epilepsy. CPP-109 works by inhibiting the enzyme GABA transaminase, which is involved in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA). This inhibition leads to an increase in GABA levels in the brain, which can have a calming effect and may help to reduce cravings for drugs and alcohol.
Wirkmechanismus
N-(1-Cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide works by inhibiting the enzyme GABA transaminase, which is involved in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA). This inhibition leads to an increase in GABA levels in the brain, which can have a calming effect and may help to reduce cravings for drugs and alcohol.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, which can have a calming effect and may help to reduce cravings for drugs and alcohol. In addition, this compound has been shown to reduce drug-seeking behavior and relapse in animal models of addiction. This compound has also been shown to be safe and well-tolerated in human clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-Cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide is that it has been shown to be safe and well-tolerated in human clinical trials. This makes it a promising candidate for further development as a treatment for addiction and related disorders. One limitation of this compound is that it may not be effective for all types of addiction, and further research is needed to determine its potential efficacy for different types of addiction.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-Cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide. One direction is to further study its potential use in treating addiction and related disorders, such as cocaine addiction, alcoholism, and opioid addiction. Another direction is to investigate its potential use in other neurological and psychiatric disorders, such as anxiety disorders and depression. Finally, further research is needed to determine the optimal dosing and administration of this compound for different types of addiction and related disorders.
Synthesemethoden
N-(1-Cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves several chemical reactions, including the formation of a cyclohexanone intermediate, which is then converted to the final product through a series of reactions involving sulfonylation, cyanation, and propylation.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide has been studied for its potential use in treating addiction and related disorders, such as cocaine addiction, alcoholism, and opioid addiction. Studies have shown that this compound can reduce drug-seeking behavior and relapse in animal models of addiction. In addition, this compound has been shown to be safe and well-tolerated in human clinical trials.
Eigenschaften
IUPAC Name |
N-(1-cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3S/c1-3-7-19(17,18)9-12(16)15-13(10-14)6-4-5-11(2)8-13/h11H,3-9H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSZDPSUTXIECW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)CC(=O)NC1(CCCC(C1)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(2-Fluorophenyl)amino]oxolan-3-ol](/img/structure/B2403548.png)
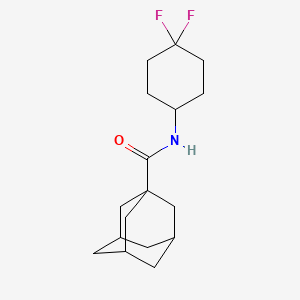
![N-[1-[(4-Chlorophenyl)methyl]cyclobutyl]prop-2-enamide](/img/structure/B2403550.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2403551.png)
![1-(2-Chlorobenzyl)-3'-(3-fluoro-4-methylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2403553.png)
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B2403557.png)
![tert-butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate](/img/structure/B2403558.png)
![2-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B2403559.png)
![ethyl 4-({[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2403561.png)
